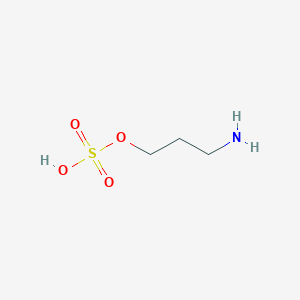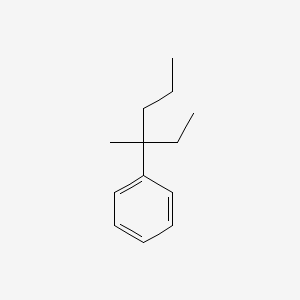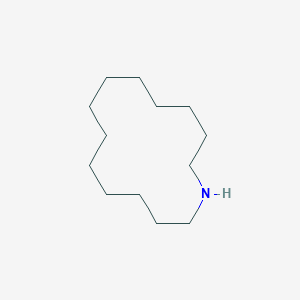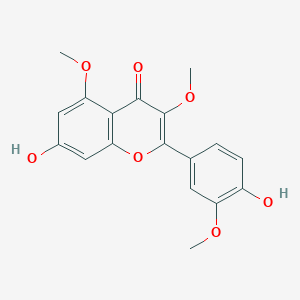![molecular formula C8H10 B14754519 7-Methylidenebicyclo[2.2.1]hept-2-ene CAS No. 694-69-9](/img/structure/B14754519.png)
7-Methylidenebicyclo[2.2.1]hept-2-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Methylidenebicyclo[221]hept-2-ene is a bicyclic compound with a unique structure characterized by two crossed double bonds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methylidenebicyclo[2.2.1]hept-2-ene typically involves the Diels-Alder reaction. This reaction is a cycloaddition between a diene and a dienophile, resulting in the formation of a bicyclic structure. For instance, the reaction between cyclopentadiene and methylene cyclopropane can yield this compound under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to maximize yield and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds.
Analyse Des Réactions Chimiques
Types of Reactions
7-Methylidenebicyclo[2.2.1]hept-2-ene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, leading to saturated derivatives.
Substitution: The exocyclic double bond can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperoxybenzoic acid (MCPBA) and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenation can be achieved using halogen sources like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Saturated bicyclic compounds.
Substitution: Halogenated derivatives, such as 7-bromo-7-methylidenebicyclo[2.2.1]hept-2-ene.
Applications De Recherche Scientifique
7-Methylidenebicyclo[2.2.1]hept-2-ene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the production of polymers and as an intermediate in organic synthesis.
Mécanisme D'action
The mechanism of action of 7-Methylidenebicyclo[2.2.1]hept-2-ene involves its reactivity towards various electrophiles and nucleophiles. The exocyclic double bond is particularly reactive, allowing for a range of chemical transformations. The compound can form stable complexes with transition metals, which can then participate in catalytic cycles for various organic reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[2.2.1]hept-2-ene:
Bicyclo[2.2.1]hepta-2,5-diene: This compound has two conjugated double bonds within the bicyclic framework.
Uniqueness
7-Methylidenebicyclo[2.2.1]hept-2-ene is unique due to its exocyclic double bond, which imparts distinct reactivity compared to other bicyclic compounds. This feature makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
Propriétés
Numéro CAS |
694-69-9 |
|---|---|
Formule moléculaire |
C8H10 |
Poids moléculaire |
106.16 g/mol |
Nom IUPAC |
7-methylidenebicyclo[2.2.1]hept-2-ene |
InChI |
InChI=1S/C8H10/c1-6-7-2-3-8(6)5-4-7/h2-3,7-8H,1,4-5H2 |
Clé InChI |
WOGPFDVPMQIJBO-UHFFFAOYSA-N |
SMILES canonique |
C=C1C2CCC1C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4S)-3-[(2S)-2-hydroxypropyl]-4-methyl-oxazolidin-2-one](/img/structure/B14754436.png)
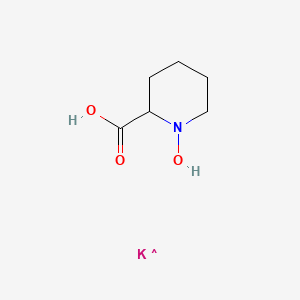

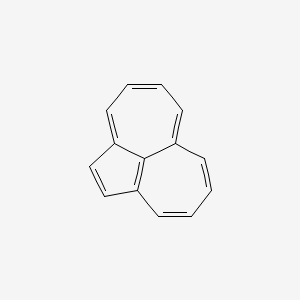
![Acetamide,N-(1,3-dioxo-2,8-diazaspiro[4.5]dec-2-yl)-](/img/structure/B14754455.png)
![3-iodo-6-methyldibenzo[c,f][1,2]thiazepin-11(6H)-one 5,5-dioxide](/img/structure/B14754463.png)
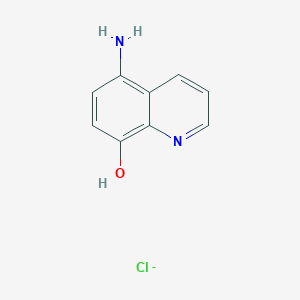
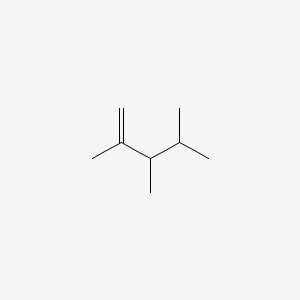
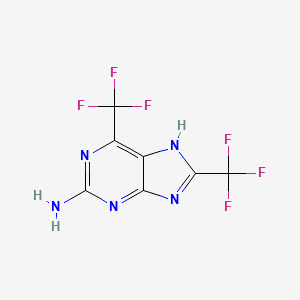
![(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) (2R)-3-hydroxy-2-phenyl-propanoate; sulfuric acid; dihydrate](/img/structure/B14754484.png)
